molecular formula C21H19Cl2NO3S2 B4803729 (5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4803729
M. Wt: 468.4 g/mol
InChI Key: FAARHQVAZHRBQM-WOJGMQOQSA-N
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Description

(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, dichlorobenzylidene, and methylphenoxy groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzaldehyde.

    Formation of Thiazolidinone Ring: The benzaldehyde derivative is then reacted with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under specific conditions to form the desired compound.

    Reaction Conditions: The reaction typically requires a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the condensation reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, altering the thiazolidinone ring.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

    Major Products: These reactions yield products with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity by binding to active sites.

    Pathways Involved: It can interfere with cellular pathways, such as signal transduction and metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, (5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups:

    Similar Compounds: Compounds like dichloroanilines and other thiazolidinones share some structural similarities but differ in their specific functional groups and reactivity.

    Uniqueness: The presence of both dichlorobenzylidene and methylphenoxy groups in the same molecule provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-5-[[3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO3S2/c1-13-5-3-6-16(9-13)26-7-4-8-27-19-14(10-15(22)12-17(19)23)11-18-20(25)24(2)21(28)29-18/h3,5-6,9-12H,4,7-8H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAARHQVAZHRBQM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2Cl)Cl)/C=C/3\C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
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(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-{3,5-dichloro-2-[3-(3-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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